

3,6-Dichloro-4-isopropylpyridazine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dichloro-4-isopropylpyridazine

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An In-depth Technical Guide to **3,6-Dichloro-4-isopropylpyridazine** for Advanced Chemical Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3,6-dichloro-4-isopropylpyridazine**, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the compound's synthesis, reactivity, and application, grounded in established chemical principles.

Introduction: Strategic Importance of the Pyridazine Scaffold

3,6-Dichloro-4-isopropylpyridazine is a substituted pyridazine, a class of N-heterocyclic compounds that are isoelectronic with pyrimidines and pyridines. The pyridazine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules with diverse biological activities. The specific substitution pattern of this compound—two reactive chlorine atoms and an isopropyl group—makes it a versatile and strategically valuable building block.^[1] The electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms creates a highly electron-deficient ring system, which is pivotal to its reactivity profile.^[1]

Its primary utility lies in its role as a cost-effective intermediate for the synthesis of active pharmaceutical ingredients (APIs).[2] A notable example is its use in the manufacturing of Resmetirom, an experimental drug for the treatment of non-alcoholic steatohepatitis (NASH).[2][3]

Physicochemical & Computed Properties

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and process development. The properties of **3,6-dichloro-4-isopropylpyridazine** are summarized below.

Property	Value	Source
CAS Number	107228-51-3	[4]
Molecular Formula	C ₇ H ₈ Cl ₂ N ₂	[1][5]
Molecular Weight	191.06 g/mol	[1][5]
Appearance	Light yellow oil (impure); can be a solid	[6]
Boiling Point	278.7 ± 35.0 °C (Predicted)	[7][8]
Density	1.274 ± 0.06 g/cm ³ (Predicted)	[7][8]
XLogP3 (Lipophilicity)	2.9	[5]
Topological Polar Surface Area (TPSA)	25.8 Å ²	[5]
Hydrogen Bond Acceptors	2	[9]
Hydrogen Bond Donors	0	[9]

Note: Some properties, such as boiling point and density, are predicted values from computational models.

Synthesis and Mechanistic Considerations

The most prevalent synthetic route to **3,6-dichloro-4-isopropylpyridazine** involves the free-radical functionalization of a 3,6-dichloropyridazine precursor. This method is advantageous due to the availability of the starting materials.

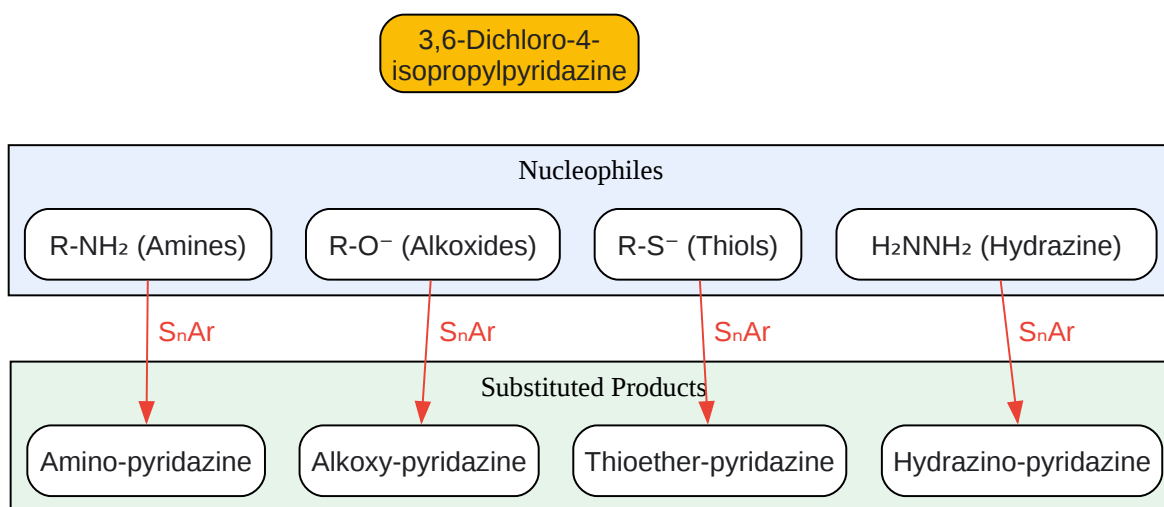
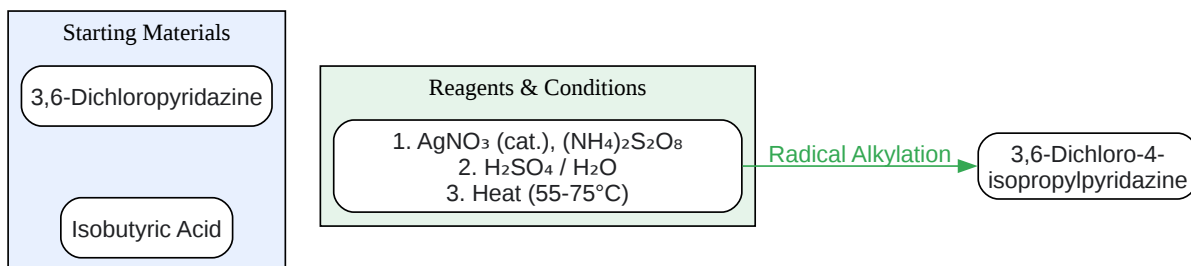
Core Synthesis Pathway: Radical Alkylation

The synthesis initiates from 3,6-dichloropyridazine, which is subjected to a Minisci-type radical reaction with isobutyric acid.^{[2][6][10]} The reaction is typically promoted by a silver nitrate catalyst and an oxidizing agent, such as ammonium persulfate or sodium persulfate.^{[2][6][10]}

Causality of Reagent Choice:

- **Isobutyric Acid:** Serves as the source of the isopropyl group. Under oxidative conditions, it undergoes decarboxylation to generate the isopropyl radical.
- **Silver Nitrate (AgNO_3):** Acts as a catalyst. The Ag^+ ion is reduced by the persulfate to Ag^{2+} , which then facilitates the oxidative decarboxylation of isobutyric acid to form the isopropyl radical.
- **Ammonium Persulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$) or Sodium Persulfate ($\text{Na}_2\text{S}_2\text{O}_8$):** A strong oxidizing agent required to initiate the radical formation cascade.^{[2][10]}
- **Acidic Medium (e.g., Sulfuric Acid, Trifluoroacetic Acid):** The electron-deficient pyridazine ring requires protonation to enhance its reactivity towards the nucleophilic isopropyl radical. This activation is crucial for efficient C-H functionalization.

The overall transformation is depicted below:



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Sources

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- To cite this document: BenchChem. [3,6-Dichloro-4-isopropylpyridazine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2964682#3-6-dichloro-4-isopropylpyridazine-chemical-properties]

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